9-butyl-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
9-butyl-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a purine ring system
Preparation Methods
The synthesis of 9-butyl-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the triazole ring, followed by further functionalization to introduce the purine ring and other substituents . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
9-butyl-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Research is ongoing to explore its efficacy and safety in clinical settings.
Mechanism of Action
The mechanism of action of 9-butyl-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and triazolothiadiazines, which share structural features and chemical properties. 9-butyl-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is unique due to its specific substituents and ring fusion, which confer distinct reactivity and biological activity. Other similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Properties
Molecular Formula |
C19H22N6O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-butyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C19H22N6O2/c1-5-6-11-24-14-16(22(3)19(27)23(4)17(14)26)25-15(20-21-18(24)25)13-9-7-12(2)8-10-13/h7-10H,5-6,11H2,1-4H3 |
InChI Key |
WGJLSUBMRPFVJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)C |
Origin of Product |
United States |
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